An In-depth Technical Guide to 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 5,5'-Diamino-3,3'-bis-1,2,4-triazole: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Diamino-3,3'-bis-1,2,4-triazole, a nitrogen-rich heterocyclic compound, serves as a crucial building block in the synthesis of advanced energetic materials. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and generalized methods for its characterization using modern analytical techniques. The information presented is intended to support researchers in the fields of materials science and chemical synthesis in their efforts to develop novel high-performance materials.
Core Chemical Properties
5,5'-Diamino-3,3'-bis-1,2,4-triazole, also known as 3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) (DABT), is a stable organic compound with a high nitrogen content, a key characteristic for its application in energetic materials. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₈ | PubChem[1] |
| Molecular Weight | 166.15 g/mol | PubChem[1] |
| CAS Number | 22819-10-9 | PubChem[1] |
| Predicted Melting Point | >350 °C | --- |
| Predicted Density | 1.870 g/cm³ | --- |
| Solubility | Low solubility in common NMR solvents; soluble in basic solutions. | [2] |
Synthesis
The synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole is achieved through the reaction of oxalic acid and aminoguanidinium bicarbonate.[3] This method provides a straightforward route to this important precursor.
Experimental Protocol: Synthesis of 5,5'-Diamino-3,3'-bis-1,2,4-triazole
Materials:
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Oxalic acid
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Aminoguanidinium bicarbonate
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Concentrated hydrochloric acid
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A suitable basic solution (e.g., sodium hydroxide solution) for cyclization
Procedure:
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A mixture of oxalic acid and aminoguanidinium bicarbonate is prepared in concentrated hydrochloric acid.
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The reaction mixture is stirred, typically with heating, to facilitate the initial condensation reaction.
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Following the initial reaction, a basic solution is added to induce cyclization, leading to the formation of the bistriazole ring system.
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The resulting precipitate, 5,5'-Diamino-3,3'-bis-1,2,4-triazole, is collected by filtration.
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The product is then washed with a suitable solvent and dried to yield the final product.
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Characterization
The structural confirmation and purity assessment of synthesized 5,5'-Diamino-3,3'-bis-1,2,4-triazole are typically performed using a combination of spectroscopic and thermal analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Due to the low solubility of the compound in common deuterated solvents, a basic solution in D₂O is often employed.
Generalized Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: A small amount of the compound is dissolved in deuterium oxide (D₂O) containing a stoichiometric amount of a base, such as sodium hydroxide, to aid dissolution.
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Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
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Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a suitable internal or external standard. The multiplicity and integration of the proton signals and the chemical shifts of the carbon signals are analyzed to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Generalized Experimental Protocol: FTIR
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Sample Preparation: A small amount of the dried compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A standard FTIR spectrometer is used.
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Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
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Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups, such as N-H stretches of the amino groups and the vibrations of the triazole ring.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal stability and decomposition temperature of the compound.
Generalized Experimental Protocol: DSC
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Sample Preparation: A small, accurately weighed amount of the compound (typically 1-5 mg) is placed in an aluminum crucible.
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Instrumentation: A differential scanning calorimeter is used.
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Data Acquisition: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of decomposition, which is a measure of the thermal stability of the compound.
Applications and Reaction Pathways
The primary application of 5,5'-Diamino-3,3'-bis-1,2,4-triazole is as a precursor in the synthesis of more complex, high-energy nitrogen-rich compounds. The amino groups on the bistriazole core can be further functionalized, for instance, through nitration, to introduce energetic nitro groups (-NO₂).
Synthesis Pathway Diagram
Caption: Synthesis pathway of 5,5'-Diamino-3,3'-bis-1,2,4-triazole and its application.
Conclusion
5,5'-Diamino-3,3'-bis-1,2,4-triazole is a valuable and versatile precursor in the field of energetic materials. This guide has provided a summary of its key chemical properties, a detailed synthesis protocol, and generalized methodologies for its characterization. The provided information aims to facilitate further research and development of novel materials derived from this important building block. Researchers are encouraged to adapt the generalized characterization protocols to their specific instrumentation and analytical needs.
